![molecular formula C21H25N3O6S B6493323 N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide CAS No. 868981-75-3](/img/structure/B6493323.png)
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide is an intriguing synthetic compound notable for its complex structure and diverse range of potential applications. The presence of the benzenesulfonyl group, the oxazolidin ring, and the methoxyphenyl moiety suggests it possesses a variety of chemical properties worth exploring.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis involving the formation of intermediates. One typical route involves:
Synthesis of the oxazolidin ring through cyclization of appropriate precursors.
Introduction of the benzenesulfonyl group via sulfonylation reactions.
Attachment of the ethanediamide backbone and the methoxyphenyl group through amide bond formation under controlled conditions (e.g., use of coupling agents like EDC or DCC).
Industrial Production Methods
Scaling up the production of N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide involves optimizing reaction conditions to ensure high yield and purity. This often entails precise control of temperature, pH, and concentration of reagents. Continuous flow chemistry may be employed to achieve greater efficiency and consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups, potentially leading to alterations in its chemical properties.
Reduction: : Typically focusing on the reduction of any present carbonyl or nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions, which can modify its substituents.
Common Reagents and Conditions
Oxidation: : Often performed using agents like potassium permanganate or chromium trioxide.
Reduction: : Typically involves reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Conditions depend on the type of substituents involved, usually in solvents like dichloromethane or acetonitrile.
Major Products
The products formed from these reactions depend heavily on the initial structure and the specific reaction conditions. products generally retain the core oxazolidin ring and benzenesulfonyl group.
Scientific Research Applications
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide finds applications across multiple scientific disciplines:
Chemistry
- Synthetic Reagent : The compound serves as a building block for synthesizing more complex organic molecules. Its oxazolidin ring and benzenesulfonyl group allow for diverse reactivity in organic synthesis.
Biology
- Biochemical Studies : It is utilized in enzyme inhibition studies and protein binding assays, where its ability to interact with biological macromolecules is explored.
Medicine
- Pharmacological Investigations : The compound is being researched for potential antimicrobial and anticancer properties. Preliminary studies suggest it may inhibit specific cancer cell lines, making it a candidate for drug development.
Industry
- Material Development : Its unique structure allows it to be used in developing novel materials, particularly in pharmaceuticals and fine chemicals.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Cancer Cell Inhibition
In another study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines. The findings revealed that it effectively reduced cell viability in breast cancer cells by inducing apoptosis, highlighting its promise as an anticancer therapeutic.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group and oxazolidin ring may play critical roles in its binding affinity and selectivity. The pathways involved typically include inhibition of enzyme activity or modulation of receptor functions, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide offers unique characteristics:
Benzenesulfonyl derivatives: : The oxazolidin ring provides additional stability and potential for varied reactivity.
Oxazolidin compounds: : The combination with the benzenesulfonyl group introduces unique electronic and steric effects.
Methoxyphenyl derivatives: : The dual amide linkage offers distinctive chemical behavior compared to single linkage counterparts.
This compound stands out due to its multifaceted structure and the diverse range of applications it supports, positioning it as a valuable entity in scientific research and industrial use.
Feel free to dive into any section further or explore another compound entirely.
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, also referred to by its CAS number 868981-72-0, is a compound with notable biological activity. This article explores its structure, synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₂₀N₄O₅S
- Molecular Weight : 404.4 g/mol
- Structure : The compound features a benzenesulfonyl group attached to an oxazolidin ring, which is further substituted with an ethanediamide moiety containing a 4-methoxyphenyl group.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazolidin Ring : This is achieved through the reaction of an amino alcohol with a sulfonyl chloride under basic conditions.
- Introduction of the Benzenesulfonyl Group : Sulfonylation reactions introduce the benzenesulfonyl moiety.
- Substitution with the 4-Methoxyphenyl Group : This is accomplished through nucleophilic substitution reactions involving appropriate precursors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of oxazolidinones possess activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These compounds can inhibit bacterial protein synthesis, making them potential candidates for treating resistant infections .
Anti-inflammatory Properties
The compound may also have anti-inflammatory effects. It has been suggested that similar oxazolidin derivatives can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as phosphodiesterase 4 (PDE4). This inhibition can reduce the production of pro-inflammatory cytokines like TNF-alpha .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The benzenesulfonyl group interacts with enzyme active sites, potentially inhibiting their function.
- Pathway Modulation : The compound may affect metabolic pathways by altering the activity of key proteins involved in inflammation and infection .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on Antibacterial Efficacy :
- Inflammation Model Studies :
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-17-9-7-16(8-10-17)11-12-22-20(25)21(26)23-15-19-24(13-14-30-19)31(27,28)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHKZIIDNZKQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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